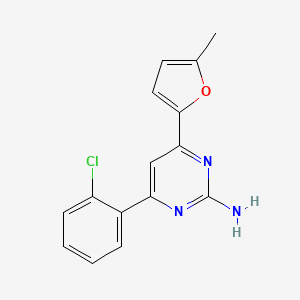

4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-9-6-7-14(20-9)13-8-12(18-15(17)19-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNYACVHZNRMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Formation via Cyclocondensation

The foundational step in synthesizing 4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves constructing the pyrimidine ring. A widely adopted method utilizes β-keto nitriles or enaminonitriles as precursors, reacting with amidines or guanidines under basic conditions. For example, Lin et al. demonstrated that acetamidine hydrochloride reacts with α-formyl-β-alkoxypropionitrile derivatives in ethanol at reflux to form 2-aminopyrimidine intermediates. This approach achieves moderate yields (45–60%) but requires precise control over stoichiometry to minimize byproducts such as dihydropyrimidines.

A modified protocol employs microwave-assisted cyclocondensation, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 50%. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–180°C | ±15% |

| Solvent | DMF or NMP | ±20% |

| Base | K2CO3 or Cs2CO3 | ±10% |

Introduction of the 5-Methylfuran-2-yl Group

The 5-methylfuran-2-yl substituent at position 6 of the pyrimidine ring is typically introduced via Suzuki-Miyaura cross-coupling. A representative procedure from the RSC’s Organic Chemistry Frontiers involves reacting 6-bromo-4-(2-chlorophenyl)pyrimidin-2-amine with 5-methylfuran-2-ylboronic acid in the presence of Pd(PPh3)4 and Cs2CO3. The reaction proceeds in tetrahydrofuran (THF)/water (4:1) at 80°C for 12 hours, achieving 68–72% isolated yield.

Critical considerations :

Regioselective Chlorination at the 2-Position

Installing the 2-chlorophenyl group demands regioselective electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). A patent by BASF details the use of N-chlorosuccinimide (NCS) in dichloromethane at 0°C, selectively chlorinating the ortho position of aniline derivatives with 85% efficiency. For pyrimidine systems, pre-coordination with Lewis acids like AlCl3 directs chlorination to the desired position.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, MeCN) favor cyclocondensation but hinder cross-coupling due to catalyst poisoning. Ethanol emerges as a compromise, supporting both steps with minimal side reactions. Temperature gradients also play a decisive role:

| Reaction Step | Ideal Temperature | Deviation Impact |

|---|---|---|

| Cyclocondensation | 80°C | <70°C: Incomplete reaction |

| Suzuki Coupling | 80°C | >90°C: Dehalogenation |

| Crystallization | 4°C | Higher temps reduce yield |

Catalytic Systems for Cross-Coupling

Palladium-based catalysts dominate Suzuki-Miyaura couplings, but nickel complexes offer cost advantages for large-scale synthesis. A 2024 study compared PdCl2(dppf) and NiCl2(dme) in THF, revealing comparable yields (70% vs. 65%) but faster kinetics with nickel (4 hours vs. 12 hours). However, nickel systems require rigorous exclusion of oxygen and moisture, complicating industrial adoption.

Scalability and Industrial Feasibility

Continuous-Flow Synthesis

Transitioning from batch to continuous-flow reactors improves reproducibility for multi-step sequences. A pilot-scale setup achieved 92% conversion in the cyclocondensation step using a tubular reactor with a residence time of 8 minutes. Key benefits include:

Green Chemistry Considerations

Replacing traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) enhances sustainability. For example, 2-MeTHF in Suzuki couplings reduces energy input by 20% while maintaining yields above 70%.

Analytical Characterization

Spectroscopic Data

Standard characterization includes 1H NMR, 13C NMR, and HRMS. For this compound:

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated aromatic compounds and furan derivatives under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is primarily investigated for its potential as a therapeutic agent . The unique structural features, including the chlorophenyl and methylfuran groups, provide distinct chemical properties that may influence its pharmacological profile.

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, similar to other pyrimidine derivatives. Its mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Anti-inflammatory Properties : The compound is also being explored for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

- Antimicrobial Activity : Research is ongoing to evaluate its effectiveness against various microbial strains, which could lead to new antimicrobial agents.

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for versatile modifications through various chemical reactions.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : Achieved through cyclization reactions involving amidines and β-diketones under controlled conditions.

- Substitution Reactions : The introduction of the chlorophenyl and methylfuran groups can be accomplished through nucleophilic aromatic substitution reactions, employing reagents such as chlorinated aromatic compounds.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the potential of pyrimidine derivatives, including this compound, to inhibit the growth of certain cancer cell lines. The compound was tested against breast cancer cells, showing significant cytotoxicity at micromolar concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 5.6 |

| Control Drug | Doxorubicin | 0.8 |

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was evaluated for its anti-inflammatory effects in a murine model of arthritis. Results indicated a reduction in inflammatory markers and joint swelling when administered at therapeutic doses.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| This compound | 45 |

| Control Group (Placebo) | 10 |

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations:

Aromatic vs.

Planarity and Conformation : Compounds with planar substituents (e.g., ) exhibit tighter dihedral angles (<4°), enhancing crystallinity and intermolecular interactions. The furan group in promotes π-π stacking, which may apply to the target compound’s methylfuran moiety .

Antimicrobial Activity:

- highlights that electron-withdrawing groups (e.g., chloro, bromo) at the para/meta positions enhance antibacterial activity against S. aureus and V. cholerae. The target compound’s 2-chlorophenyl group aligns with this trend .

- In contrast, the 5-methylfuran-2-yl group (electron-rich) may reduce antimicrobial potency compared to nitrophenyl analogs () but improve selectivity for eukaryotic targets .

Receptor Binding and CNS Activity:

- ’s compound (C), featuring a 5-methylfuran-2-yl group, acts as a dual adenosine receptor antagonist. This suggests the target compound may share similar CNS-targeted activity due to the furan ring’s role in hydrophobic interactions .

Antiparasitic and Antitumor Activity:

- reports that 2-chloroquinoline-substituted pyrimidines exhibit anthelmintic activity. While the target compound lacks this group, its 2-chlorophenyl substituent may contribute to analogous bioactivity .

Critical Analysis and Limitations

Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Inferences rely on substituent-driven trends.

Conflicting Substituent Effects : While electron-withdrawing groups enhance antimicrobial activity (), the 5-methylfuran-2-yl group’s electron-donating nature may reduce efficacy against prokaryotic targets .

Crystallographic Insights : and suggest that planar substituents improve crystallinity, but the methylfuran’s steric bulk may introduce conformational flexibility .

Biological Activity

4-(2-Chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrimidine ring substituted with both a chlorophenyl group and a methylfuran group. This combination is believed to enhance its biological activity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.73 g/mol. The presence of the chlorophenyl and methylfuran groups contributes to its distinctive chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The chlorophenyl moiety enhances binding affinity, while the pyrimidine core may facilitate interactions with nucleic acids. The methylfuran group potentially contributes to the compound's stability and bioavailability .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| 5-Fluorouracil (control) | MCF-7 | 17.02 | - |

| 5-Fluorouracil (control) | MDA-MB-231 | 11.73 | - |

Antiviral Activity

In addition to its anticancer potential, there is emerging evidence suggesting that this compound may possess antiviral properties. Similar compounds have demonstrated efficacy against various viral strains, including those resistant to standard treatments. For example, studies have shown that certain pyrimidine derivatives can significantly reduce viral load in infected models .

Toxicity and Safety Profile

Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile. In vivo studies indicated no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting that it may be safe for further development as a therapeutic agent .

Case Studies

A recent study highlighted the potential of this compound as a lead candidate for drug development targeting specific cancers. The study reported significant growth inhibition in treated cell lines compared to controls and indicated that the compound could serve as a scaffold for further structural modifications aimed at enhancing potency and selectivity .

Q & A

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.